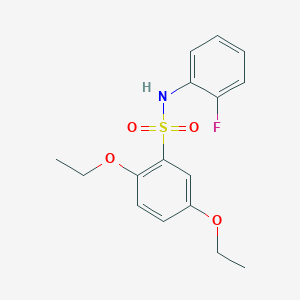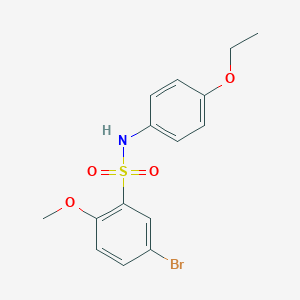
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, also known as BEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BEMP is a sulfonamide derivative that has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the growth of bacterial cells by disrupting their cell walls.
Biochemical and Physiological Effects:
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the activity of COX-2. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biological activities. However, there are also some limitations to its use in lab experiments. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its cytotoxicity can make it challenging to work with in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. One area of research could focus on the development of new drugs based on the structure of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. Another area of research could focus on the mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide and its interactions with various enzymes and proteins. Additionally, further studies could investigate the potential applications of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide in the treatment of various diseases, including cancer and bacterial infections.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds in an organic solvent such as dichloromethane, and the resulting product is purified by column chromatography. The yield of the product is typically around 70-80%.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown significant cytotoxicity. It has also been tested against various bacterial strains and has exhibited antibacterial activity.
Propiedades
Fórmula molecular |
C15H16BrNO4S |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-13-7-5-12(6-8-13)17-22(18,19)15-10-11(16)4-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
Clave InChI |
CUVREIVWWUZOIO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




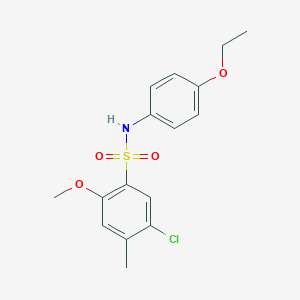

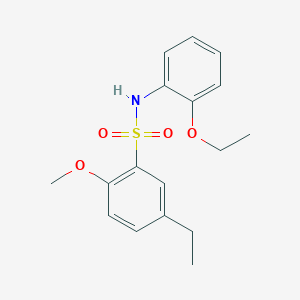
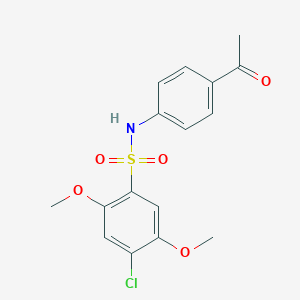

![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
